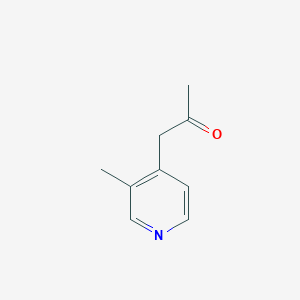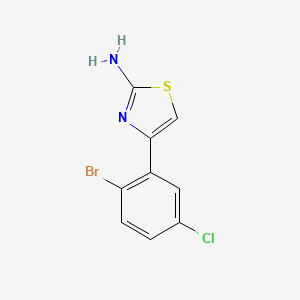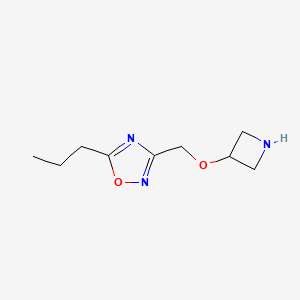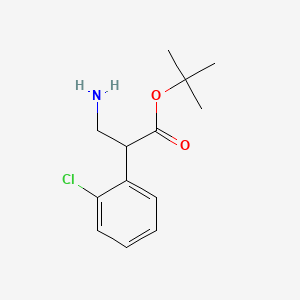
1-(3-Methylpyridin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpyridin-4-yl)propan-2-one is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, characterized by a methyl group at the 3-position and a propan-2-one group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylpyridin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic addition of the acetone to the pyridine ring, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of 3-methylpyridine with acetone over a palladium catalyst can be employed to achieve high yields of the product. This method is advantageous due to its mild reaction conditions and high selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the propan-2-one group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use .
Comparison with Similar Compounds
1-(3-Methylpyridin-4-yl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Methylpyridin-4-yl)propan-2-ol:
1-(3-Methylpyridin-2-yl)propan-2-one: The position of the methyl group on the pyridine ring is different, which can influence the compound’s chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)acetone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(3-methylpyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
VZDYRQQJOCKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)





